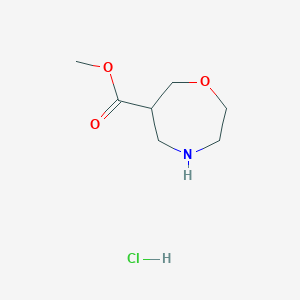

Methyl 1,4-oxazepane-6-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 1,4-oxazepane-6-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-4-8-2-3-11-5-6;/h6,8H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKQAKBNROAFGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCOC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,4-oxazepane-6-carboxylate hydrochloride typically involves the cyclization of amino alcohols with α-haloacid chlorides. A common method includes the coupling of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-oxazepane-6-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 1,4-oxazepane-6-carboxylate hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 1,4-oxazepane-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

6-(Methoxymethyl)-1-methyl-1,4-diazepane Dihydrochloride

- Molecular Formula : C₈H₂₀Cl₂N₂O

- Molecular Weight : 231.16 g/mol

- Key Differences: Replaces the oxazepane ring with a 1,4-diazepane ring (seven-membered ring containing two nitrogen atoms). Features a methoxymethyl substituent instead of a carboxylate ester.

Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride

- Molecular Formula: C₉H₁₈ClNO₂

- Molecular Weight : 194.70 g/mol

- Key Differences: Contains a cyclohexane ring with a methylamino group and ester substituent, lacking the heterocyclic oxygen and nitrogen of oxazepane. Higher LogP (predicted) due to the non-polar cyclohexane ring, contrasting with the hydrophilic oxazepane backbone .

KHG26792 [3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride]

- Molecular Formula: Not explicitly provided, but structurally distinct.

- Key Differences :

Comparative Data Table

Structural and Functional Insights

- Ring Size and Heteroatoms : The oxazepane ring (O and N atoms) offers unique hydrogen-bonding capabilities compared to diazepane (two N atoms) or azetidine (smaller ring) .

- Substituent Effects : The carboxylate ester in the target compound enhances polarity, whereas methoxymethyl or cyclohexane groups increase hydrophobicity in analogs .

- Salt Forms: Mono-HCl salts (target compound) may exhibit different solubility profiles compared to dihydrochloride salts (e.g., 6-(methoxymethyl)-1-methyl-1,4-diazepane) .

Research Implications

- Drug Design : The oxazepane scaffold’s balance of hydrophilicity and compact structure (evidenced by CCS values) makes it favorable for central nervous system (CNS) drug candidates, though biological data remains unexplored in the provided evidence .

- Synthetic Chemistry : Differences in salt forms and substituents highlight the need for tailored synthetic routes to optimize yield and purity .

Biological Activity

Methyl 1,4-oxazepane-6-carboxylate hydrochloride is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHClNO and a molecular weight of approximately 196.65 g/mol. The compound features a seven-membered oxazepane ring, which includes both nitrogen and oxygen atoms, contributing to its unique reactivity and interaction with biological systems.

Biological Activities

1. Monoamine Reuptake Inhibition:

this compound exhibits significant monoamine reuptake inhibitory activity. This suggests potential applications in treating mood disorders such as depression and anxiety by modulating neurotransmitter levels, particularly serotonin and norepinephrine .

2. Antimicrobial and Anticancer Properties:

Research indicates that this compound may also possess antimicrobial and anticancer activities. Preliminary studies have shown efficacy against various pathogens and cancer cell lines, although further investigation is required to confirm these effects.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes within the body. It is believed to bind to monoamine transporters, thereby inhibiting the reuptake of neurotransmitters like serotonin and norepinephrine. This modulation can lead to enhanced mood regulation and potential therapeutic effects in neuropsychiatric conditions.

Case Studies

-

Therapeutic Potential in Depression:

A study highlighted the effectiveness of this compound in animal models of depression. The compound demonstrated a significant reduction in depressive-like behaviors when administered over a period of time, indicating its potential as an antidepressant agent . -

Anticancer Activity:

In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. For example, it exhibited cytotoxic effects against breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,4-Oxazepan-6-one | Contains a ketone instead of carboxylic acid | Potentially different reactivity due to carbonyl group |

| Methyl 1,4-diazepane-6-carboxylate | Contains two nitrogen atoms in the ring | Different pharmacological profile due to diazepane structure |

| 7-(3,4-dichlorophenyl)-1,4-oxazepan-6-one | Substituted with a dichlorophenyl group | Enhanced lipophilicity may affect bioavailability |

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct biological activities not fully replicated by these similar compounds.

Q & A

Basic Question: What are the established synthetic routes for Methyl 1,4-oxazepane-6-carboxylate hydrochloride, and what critical parameters influence yield?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and carboxylation. For example, a common approach starts with substituted oxazepane precursors, where the carboxylate moiety is introduced via esterification under acidic conditions. Key parameters include:

- Temperature control during cyclization to avoid ring-opening side reactions.

- Catalyst selection (e.g., trifluoroacetic acid or HCl) for optimal esterification efficiency .

- Purification techniques such as recrystallization or column chromatography to isolate the hydrochloride salt.

Yield optimization requires careful monitoring of reaction stoichiometry and pH, particularly during salt formation.

Basic Question: How is the structural integrity of this compound validated in academic research?

Methodological Answer:

Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the oxazepane ring, methyl ester, and carboxylate positions.

- X-ray crystallography : Using programs like SHELX for single-crystal refinement to resolve stereochemical ambiguities .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Cross-referencing spectral data with computational models (e.g., PubChem-derived InChI keys) ensures accuracy .

Basic Question: What are the recommended storage conditions and stability profiles for this compound?

Methodological Answer:

- Storage : Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group.

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess degradation.

- Monitor via HPLC for impurities such as free carboxylic acid (hydrolysis product) or oxazepane ring-opened derivatives .

- Use desiccants and avoid prolonged exposure to light, as UV can degrade the hydrochloride salt .

Advanced Question: How can researchers resolve contradictions in reactivity data for this compound?

Methodological Answer:

Discrepancies in reactivity (e.g., unexpected substitution or oxidation products) often arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMF) may favor nucleophilic substitution at the oxazepane nitrogen, while non-polar solvents stabilize the ester group.

- pH-dependent reactivity : The hydrochloride salt’s acidic environment can protonate the oxazepane nitrogen, altering its nucleophilicity.

- Experimental Design : Perform controlled reactions under varying pH and solvent conditions, followed by LC-MS analysis to track intermediates .

- Computational modeling : Use density functional theory (DFT) to predict reactive sites and compare with empirical data .

Advanced Question: What computational strategies are employed to predict the compound’s behavior in biological systems?

Methodological Answer:

- Molecular docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock.

- ADMET prediction : Tools like SwissADME assess absorption, distribution, and toxicity based on the compound’s physicochemical properties (e.g., logP, hydrogen bond donors) .

- Dynamic simulations : Molecular dynamics (MD) to study conformational stability of the oxazepane ring in aqueous or lipid environments.

Validation requires correlation with in vitro assays (e.g., enzyme inhibition studies).

Advanced Question: How can researchers address challenges in impurity profiling during scale-up synthesis?

Methodological Answer:

- Impurity identification : Use LC-HRMS to detect trace by-products (e.g., methyl ester hydrolysis products or dimerized oxazepane derivatives) .

- Synthetic controls : Introduce process analytical technology (PAT) to monitor critical steps (e.g., real-time pH adjustment during salt formation).

- Reference standards : Compare impurities against authenticated samples (e.g., EP/Pharm. Eur. guidelines for related compounds) .

- Statistical analysis : Apply design of experiments (DoE) to isolate variables affecting impurity formation (e.g., reaction time, catalyst loading).

Advanced Question: What mechanistic insights explain the compound’s selectivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric and electronic factors : The oxazepane ring’s chair conformation directs nucleophiles to the less hindered nitrogen or oxygen sites.

- Leaving group ability : The hydrochloride counterion can act as a leaving group under basic conditions, facilitating substitution.

- Kinetic studies : Use stopped-flow NMR to track reaction rates and intermediate formation .

- Isotopic labeling : O or N labeling to trace substitution pathways .

Advanced Question: How do researchers validate the compound’s role in catalytic cycles or as a ligand in coordination chemistry?

Methodological Answer:

- Spectroscopic titration : UV-Vis or fluorescence spectroscopy to monitor metal-ligand binding (e.g., with transition metals like Cu or Pd).

- X-ray absorption spectroscopy (XAS) : Resolve coordination geometry and oxidation states.

- Catalytic activity assays : Measure turnover frequencies (TOF) in model reactions (e.g., hydrogenation or cross-coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.